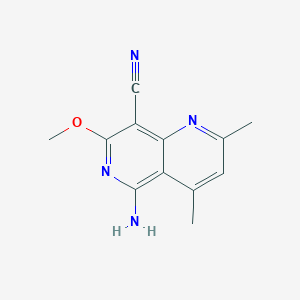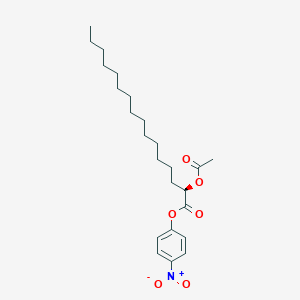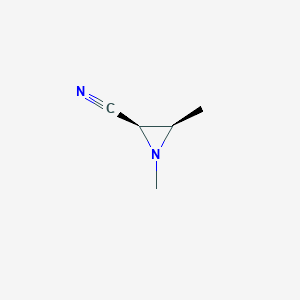
5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dimethyl-3-nitropyridine with methoxyamine hydrochloride in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as microwave-assisted synthesis and flow chemistry may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, oxides, and reduced derivatives. These products can have different pharmacological and chemical properties, making them useful for further research and applications .
Scientific Research Applications
5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A core structure with similar biological activities.
2,7-Dimethyl-1,8-naphthyridine: Another naphthyridine derivative with potential pharmacological properties.
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: A functionalized naphthyridine with applications in medicinal chemistry
Uniqueness
5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and carbonitrile groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89500-81-2 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C12H12N4O/c1-6-4-7(2)15-10-8(5-13)12(17-3)16-11(14)9(6)10/h4H,1-3H3,(H2,14,16) |
InChI Key |
GWEIPZVIAGQSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NC(=C12)N)OC)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
silane](/img/structure/B14396995.png)

![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)



![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)


![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
